

N6F11 vs. Erastin: A Comparative Guide to Mechanisms of Ferroptosis Induction

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Compound of Interest

Compound Name: N6F11

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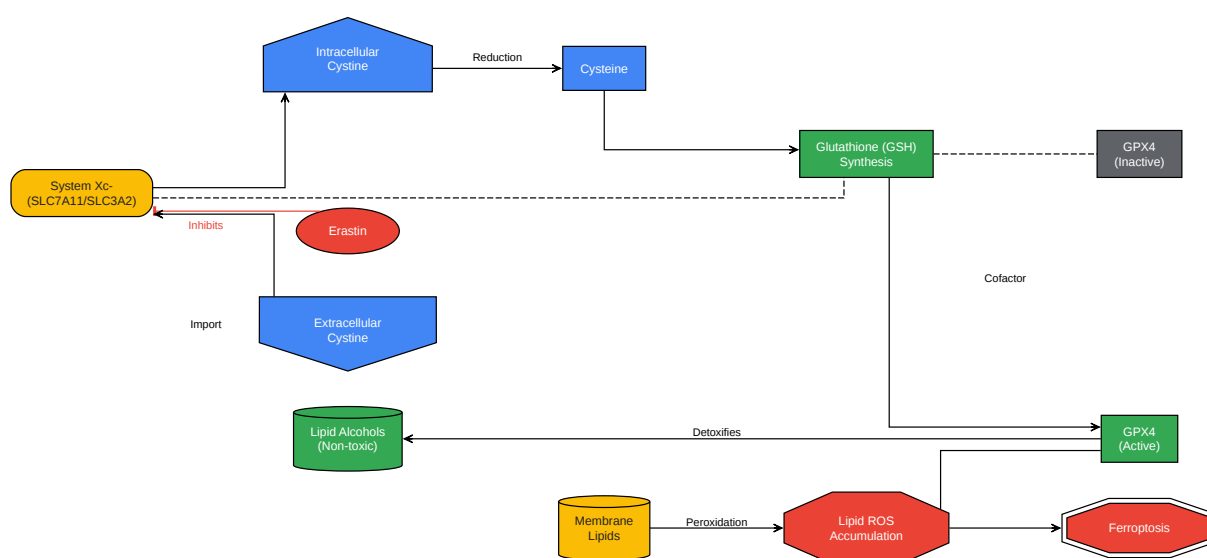
Introduction

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a key process in various pathologies, including cancer.[1][2] Erastin was one of the first small molecules identified to induce ferroptosis and has been extensively studied.[1][3] It acts primarily by inhibiting the cystine/glutamate antiporter system Xc⁻, leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[2][4][5] More recently, novel ferroptosis inducers have been developed to overcome some limitations of traditional agents. **N6F11** is a recently discovered small molecule that induces ferroptosis through a distinct, cell-type-specific mechanism, offering potential advantages for therapeutic applications, particularly in oncology.[6][7] This guide provides a detailed comparison of the mechanisms of action of **N6F11** and erastin, supported by experimental data and protocols.

Mechanism of Action: Erastin

Erastin induces ferroptosis through multiple pathways, with the inhibition of system Xc⁻ being the most prominent.[1] This transporter, composed of SLC7A11 and SLC3A2 subunits, imports cystine while exporting glutamate.[4] By blocking cystine uptake, erastin leads to a depletion of intracellular cysteine, a critical precursor for the synthesis of the antioxidant glutathione (GSH).[2][5] The resulting GSH depletion inactivates GPX4, an enzyme that uses GSH to detoxify lipid peroxides.[8] This leads to an unchecked accumulation of lipid reactive oxygen species (ROS) and, ultimately, iron-dependent cell death.[2]

Beyond its primary target, erastin can also act on voltage-dependent anion channels (VDACs) on the mitochondria and activate the p53 tumor suppressor, which can further inhibit SLC7A11 expression.[1]



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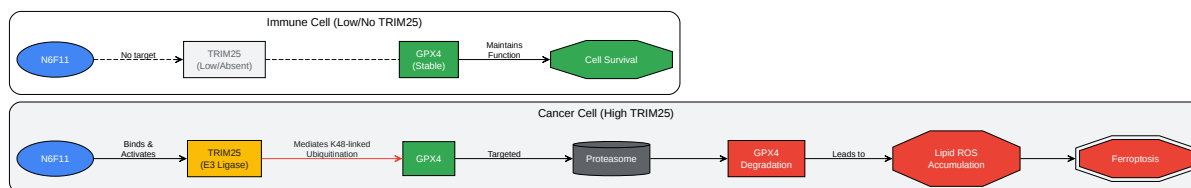
Fig. 1: Simplified signaling pathway of Erastin-induced ferroptosis.

Mechanism of Action: N6F11

N6F11 represents a new class of ferroptosis inducers with a distinct and highly specific mechanism of action.[7] Unlike erastin, **N6F11** does not inhibit system Xc⁻ or directly bind to

GPX4.[6][9] Instead, **N6F11** functions as a molecular glue, binding to the E3 ubiquitin ligase TRIM25.[10][11] This binding event initiates the TRIM25-dependent, K48-linked ubiquitination of GPX4, tagging it for degradation by the proteasome.[9][12]

The key advantage of **N6F11** is its cell-type selectivity. TRIM25 is predominantly expressed in cancer cells with low or no expression in immune cells.[7][10] Consequently, **N6F11** selectively induces GPX4 degradation and ferroptosis in tumor cells while sparing immune cells like T cells and natural killer cells.[6][10][13] This specificity avoids the potential immunosuppressive effects seen with broad-acting ferroptosis inducers and enhances antitumor immunity, making **N6F11** a promising candidate for combination therapies.[7][14]



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Fig. 2: Cell-type-specific mechanism of action of **N6F11**.

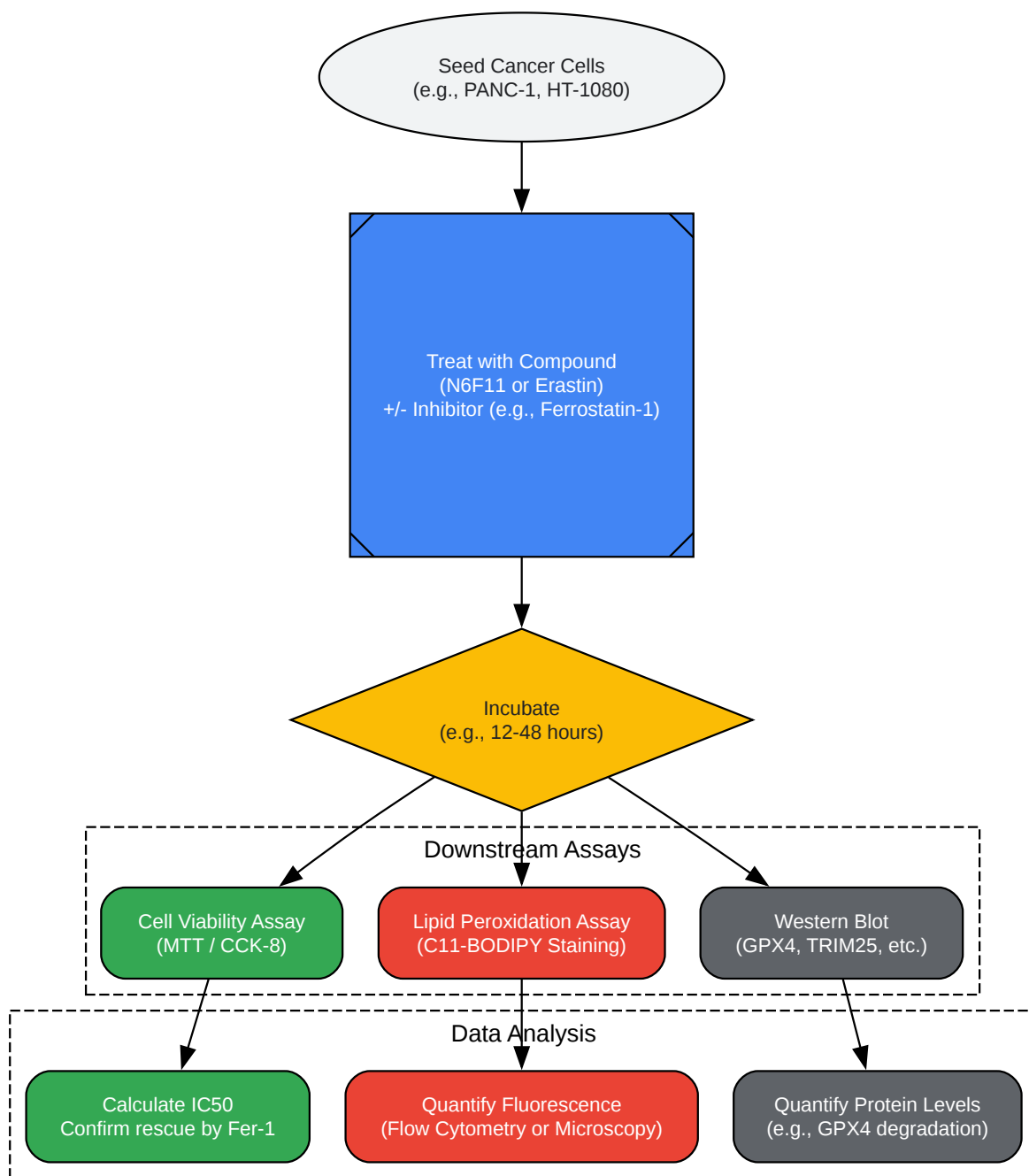
Comparative Data Summary

The following table summarizes the key mechanistic differences and reported effective concentrations for **N6F11** and erastin.

Feature	N6F11	Erastin	Reference
Primary Target	TRIM25 (E3 Ubiquitin Ligase)	System Xc ⁻ (SLC7A11)	[10],[4],[5]
Effect on GPX4	Induces proteasomal degradation	Indirectly inactivates via GSH depletion	[6],[2],[8]
Effect on GSH	No direct effect on GSH production	Depletes intracellular GSH	[9],[5],[2]
Cell-Type Selectivity	Selective for cancer cells over immune cells	Non-selective, affects both cancer and immune cells	[13],[7],[10],[14]
Mechanism of GPX4 Loss	Ubiquitin/Proteasome System	Autophagy (in some contexts), reduced activity	[6],[15]
Effective Concentration	Nanomolar to micromolar range in cancer cells	Low micromolar range (e.g., IC50 ~1-10 µM)	[6],[16],[17]
In Vivo Activity	Strong anticancer activity in immunocompetent mice	Active, but may have lower metabolic stability	[6],[7],[15]

Experimental Methodologies

Characterizing the activity of ferroptosis inducers like **N6F11** and erastin involves a series of key experiments to measure cell viability, lipid peroxidation, and the expression of hallmark proteins.



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